2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid
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Overview
Description
2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the electronic properties of the molecule, influencing its reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid
- 2,6-Bis(trifluoromethyl)benzoic acid
- 2-Fluoro-6-hydroxybenzoic acid
Uniqueness
2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
2-fluoro-5-(2,4,6-trifluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4O2/c14-7-4-10(16)12(11(17)5-7)6-1-2-9(15)8(3-6)13(18)19/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKPTSZEXLUWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681255 |
Source
|
Record name | 2',4,4',6'-Tetrafluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179626-09-5 |
Source
|
Record name | 2',4,4',6'-Tetrafluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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